2-(isopentylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
The compound 2-(isopentylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione (CAS: 631855-00-0) is a pyrimido[4,5-b]quinoline derivative characterized by a fused heterocyclic core. Its structure includes:
- 8,8-Dimethyl groups on the tetrahydropyrimidoquinoline scaffold, enhancing steric stability.
- A thiophen-2-yl substituent at position 5, contributing to π-π stacking interactions in biological systems.
The molecular formula is C₂₂H₂₅N₃O₂S₂, with a molar mass of 427.58 g/mol (calculated from ). Microwave-assisted methods and metal–organic framework (MOF) catalysts have also been reported for related structures, achieving yields of 50–85% .
Properties
IUPAC Name |
8,8-dimethyl-2-(3-methylbutylsulfanyl)-5-thiophen-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S2/c1-12(2)7-9-29-21-24-19-18(20(27)25-21)17(15-6-5-8-28-15)16-13(23-19)10-22(3,4)11-14(16)26/h5-6,8,12,17H,7,9-11H2,1-4H3,(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQLKWGCENGDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CS4)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Thiazolopyrimidines () show distinct IR C=O stretches (~1680–1712 cm⁻¹) compared to pyrimidoquinolines, suggesting differences in electronic environments .
Substituent Impact: Thiophen-2-yl: Present in the target compound and 9a/12a, this group enhances π-stacking but may reduce solubility compared to phenyl or methoxy-substituted analogues (e.g., 10b in ) . Isopentylthio vs. Methylthio: The target’s isopentylthio group increases lipophilicity (logP ≈ 4.2 estimated) compared to the methylthio group in ’s compound (logP ≈ 3.1), influencing bioavailability . Methoxy Groups: Compounds like 10b () with dimethoxybenzylidene substituents exhibit higher polarity, reflected in lower melting points (120–122°C) vs. non-polar derivatives .
Spectroscopic and Physical Properties
- IR Spectroscopy: The target compound’s C=O stretches are expected near 1700 cm⁻¹, consistent with pyrimidoquinoline-diones (e.g., 1680–1713 cm⁻¹ in analogues) .
- ¹H NMR: Pyrimidoquinoline protons (e.g., CH₂ at δ 3.64–3.86 ppm) and thiophene signals (δ 6.72–7.85 ppm) align with reported data for 9a and 10b .
- Melting Points: Thiazolopyrimidines (105–122°C) generally melt lower than pyrimidoquinolines, likely due to reduced crystallinity .
Biological Activity
The compound 2-(isopentylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a novel derivative belonging to the pyrimidine and quinoline family. This class of compounds has garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure incorporates a quinoline moiety that is essential for its biological properties. The presence of thiophene and isopentylthio groups may enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various quinoline derivatives highlighted that certain modifications led to enhanced activity against Plasmodium falciparum, the causative agent of malaria. The IC50 values for these derivatives ranged from 0.014 to 5.87 µg/mL, indicating moderate to high antimalarial activity compared to standard treatments like chloroquine .
Antifungal Activity
The antifungal potential of related compounds has also been documented. A specific derivative demonstrated effective antifungal activity against strains such as Candida albicans and Candida tropicalis, with minimum inhibitory concentrations (MIC) reported between 4 to 8 µg/mL . This suggests that the compound may possess similar antifungal properties.
Anticancer Activity
The anticancer potential of quinoline derivatives is well-established. Compounds featuring the quinoline scaffold have shown promise in inhibiting various cancer cell lines. For instance, studies have indicated that modifications on the quinoline ring can significantly influence anticancer activity . The compound may similarly exhibit cytotoxic effects against cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of new compounds. Research has shown that specific substitutions on the quinoline core can lead to enhanced potency. For example:
| Compound | Substitution | IC50 (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | 4-Chloro | 0.041 | Antimalarial |
| Compound B | 3-Nitro | 0.46 | Antifungal |
| Compound C | Isopentylthio | TBD | TBD |
These findings emphasize the importance of functional group positioning in enhancing biological activity.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets. For instance, docking simulations indicated favorable interactions between certain quinoline derivatives and enzymes involved in fungal metabolism . These insights are critical for guiding further synthesis and testing of new derivatives.
Scientific Research Applications
The compound 2-(isopentylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic molecule with potential applications in various scientific fields. This article will explore its chemical properties, biological activities, and potential applications in medicinal chemistry and materials science.
Physical Properties
While specific data on boiling and melting points are not available, the density and solubility characteristics can significantly influence its applications in various formulations.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Such compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents.
Anticancer Potential
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of cell proliferation. Further research is necessary to elucidate the specific pathways involved.
Drug Development
Given its biological activities, this compound could serve as a lead structure in drug design. Modifications to its structure may enhance efficacy and reduce toxicity. Researchers are exploring its potential as a scaffold for synthesizing new therapeutic agents targeting specific diseases.
Targeted Therapy
The ability to modify the compound's structure allows for the development of targeted therapies that can interact with specific biological pathways or receptors involved in disease progression.
Organic Electronics
The unique electronic properties of compounds like this compound make them suitable for applications in organic electronics. Their ability to conduct electricity can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photovoltaic Applications
Research into the use of such compounds in solar energy conversion systems shows promise. Their photophysical properties can be optimized for better light absorption and charge transport efficiency.
Antimicrobial Activity Study
A study conducted on structurally related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the thiophene ring enhance antimicrobial efficacy.
Cancer Cell Line Testing
In vitro tests on various cancer cell lines showed that derivatives of this compound led to reduced cell viability and increased apoptosis rates compared to controls. This supports the potential use of such compounds in cancer therapeutics.
Q & A
Q. What are the key steps and reagents for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, typically starting with cyclization of a pyrimidine or quinoline precursor. Key reagents include organic solvents (e.g., ethanol, DMF), catalysts (e.g., Pd/C for hydrogenation), and thiourea derivatives for introducing the thioether group. Reaction conditions such as temperature (e.g., reflux at 80–120°C) and time (12–48 hours) significantly impact yield, as side reactions (e.g., over-oxidation) may occur under prolonged heating. Microwave-assisted synthesis can reduce reaction times by 30–50% while improving purity .
Q. How is the compound characterized structurally, and what spectroscopic methods validate its purity?
Structural validation requires 1H/13C NMR to confirm substituent positions (e.g., thiophen-2-yl at C5) and IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1680 cm⁻¹). Purity is assessed via HPLC (≥95% purity threshold) and mass spectrometry (e.g., ESI-MS for molecular ion peaks). Crystallographic data (if available) resolve stereochemical ambiguities .
Q. What are the primary physical properties relevant to handling and storage?
The compound is typically a crystalline solid with a melting point >150°C. Solubility varies: sparingly soluble in water but soluble in DMSO or DMF. Stability studies indicate degradation under UV light or high humidity, necessitating storage in amber vials at –20°C .
Advanced Research Questions
Q. What strategies optimize the compound’s bioactivity, and how does substituent variation affect target binding?
Structure-activity relationship (SAR) studies suggest that the thiophen-2-yl group enhances π-π stacking with hydrophobic enzyme pockets, while the isopentylthio moiety improves membrane permeability. Modifying the thioether to sulfoxide or sulfone derivatives alters potency, as seen in analogs with 10–100 nM IC50 against kinase targets. Computational docking (e.g., AutoDock Vina) predicts binding affinities, validated via SPR or ITC assays .
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Discrepancies often arise from metabolic instability (e.g., CYP450-mediated oxidation of the thioether) or poor pharmacokinetics. Mitigation strategies:
Q. What methodologies assess environmental persistence and degradation pathways?
Use high-resolution mass spectrometry (HRMS) to track degradation products in simulated environmental matrices (e.g., water/soil). Hydrolysis under alkaline conditions cleaves the thioether bond, generating thiophenol and quinoline fragments. Photodegradation studies under UV/visible light reveal nitroso intermediates .
Experimental Design & Data Analysis
Q. How to design a robust SAR study for derivatives of this compound?
- Variable groups : Prioritize substituents at C2 (thioether), C5 (thiophenyl), and C8 (dimethyl).
- Controls : Include a parent compound and a positive control (e.g., known kinase inhibitor).
- Assays : Combine enzymatic (e.g., fluorescence-based kinase inhibition) and cellular (e.g., cytotoxicity in HeLa cells) models.
- Data normalization : Express activity as % inhibition relative to vehicle and validate with dose-response curves (e.g., IC50 via nonlinear regression) .
Q. What statistical approaches resolve contradictory data in replicate experiments?
- Multivariate analysis : PCA identifies outliers due to instrument drift or batch effects.
- Bayesian modeling : Quantifies uncertainty in IC50 values when replicates show high variance.
- Meta-analysis : Pool data from independent labs using random-effects models to assess reproducibility .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
